Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Overview
Description
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is an organic compound with the molecular formula C12H17NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
- The primary targets of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate are not clearly recognized in the literature. However, it belongs to the pyrrolopyrazine scaffold, which has exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl acetylenedicarboxylate with methylamine, followed by cyclization to form the pyrrole ring . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process may include steps such as esterification, cyclization, and purification through distillation or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: Another pyrrole derivative with similar structural features but different substitution patterns.
Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate: A compound with a similar core structure but different functional groups.
Uniqueness
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h13H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBSXJAYEPDGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947225 | |
Record name | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-79-5, 2199-55-5 | |
Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2,4-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2436-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole, 2,4-dimethyl-3,5-diethoxycarbonyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2436-79-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2436-79-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What is the significance of understanding the mechanism of Knorr pyrrole synthesis?
A1: Unraveling the mechanism of Knorr pyrrole synthesis provides valuable insights into the formation of pyrrole rings, which are fundamental components of many natural products and pharmaceuticals. [] This understanding allows for the development of improved synthetic strategies for pyrrole derivatives and analogs. For instance, studies have investigated the formation of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate through reactions involving ethyl 2-aminoacetoacetate and ethyl acetoacetate, aiming to mimic and better understand natural pyrrole synthesis pathways like that of porphobilinogen. []
Q2: Why is the bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate of particular interest to researchers?
A2: The bromination of this compound allows for the introduction of bromine atoms onto the pyrrole ring. This is a crucial step towards further functionalization of the molecule. [] The presence of bromine atoms opens up possibilities for various chemical transformations, such as substitution reactions and cross-coupling reactions, which are essential tools in synthetic organic chemistry. This modification is particularly interesting for developing new pharmaceuticals and materials based on the pyrrole scaffold.
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